REACTION_CXSMILES
|
[CH3:1][N:2]([C:9](=[O:14])[CH2:10][N+:11]([O-])=O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H][H]>[Pd]>[CH3:1][N:2]([C:9](=[O:14])[CH2:10][NH2:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
N-methyl 2-nitro acetanilide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C(C[N+](=O)[O-])=O
|
Name
|
alcohol
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as indicated by no further consumption of H2 gas
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent from the filtrate is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the crude residue a small amount of mixture of ethyl acetate ethanol
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate in ethanol solvent
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C(CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |